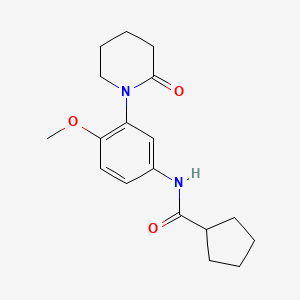

![molecular formula C18H17ClN2O4S2 B2976394 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896355-19-4](/img/structure/B2976394.png)

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

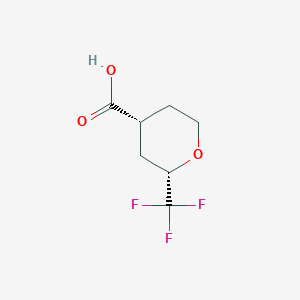

This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecule contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a methoxyethyl group and a methylsulfonylbenzamide group attached to the core .Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate to reduce toxicity in drug formulations. It can modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs), potentially leading to improved efficacy and reduced side effects in therapeutic applications .

Enzyme Substrate in Diagnostic Reagents

It serves as an enzyme substrate in diagnostic reagents. Specifically, it is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies through a colorimetric assay. This application is crucial in molecular biology for identifying recombinant bacteria .

Organic Synthesis

The compound is involved in the synthesis of various organic molecules. Its structure allows for regiospecific lithiation and quenching sequences, which are essential steps in the functionalization of purines and other heterocyclic compounds .

Cytotoxic and Antibacterial Agent

Derivatives of this compound have been synthesized and evaluated for their cytotoxic and antibacterial activities. These derivatives could potentially be developed into new therapeutic agents for treating infections and certain types of cancer .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S2/c1-25-10-9-21-15-8-5-13(19)11-16(15)26-18(21)20-17(22)12-3-6-14(7-4-12)27(2,23)24/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRSKMZCGKQSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

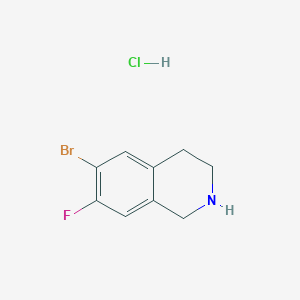

![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)

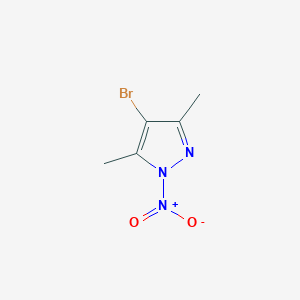

![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

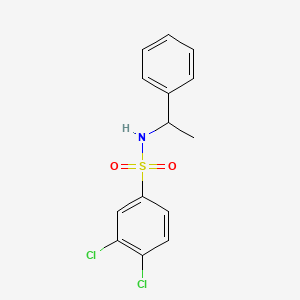

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)